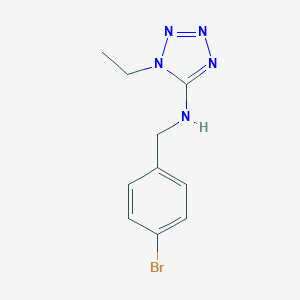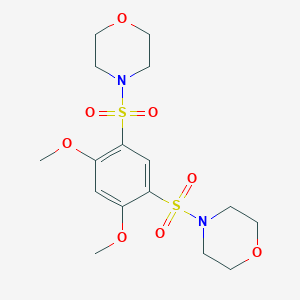
5-pyridin-3-yl-1H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-pyridin-3-yl-1H-1,2,4-triazole-3-thiol, also known as PTZ, is a heterocyclic compound that has been widely studied for its potential applications in various fields of science. It is a sulfur-containing compound that belongs to the family of triazoles and has a pyridine ring attached to it.
Wirkmechanismus
The mechanism of action of 5-pyridin-3-yl-1H-1,2,4-triazole-3-thiol is not fully understood. However, it has been suggested that 5-pyridin-3-yl-1H-1,2,4-triazole-3-thiol exerts its anticonvulsant and antioxidant effects by scavenging free radicals and reducing oxidative stress. 5-pyridin-3-yl-1H-1,2,4-triazole-3-thiol has also been found to inhibit the activity of enzymes involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
5-pyridin-3-yl-1H-1,2,4-triazole-3-thiol has been shown to possess various biochemical and physiological effects. It has been found to possess anticonvulsant activity in animal models of epilepsy. 5-pyridin-3-yl-1H-1,2,4-triazole-3-thiol has also been shown to possess antioxidant and anti-inflammatory properties. Additionally, 5-pyridin-3-yl-1H-1,2,4-triazole-3-thiol has been found to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
5-pyridin-3-yl-1H-1,2,4-triazole-3-thiol has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 5-pyridin-3-yl-1H-1,2,4-triazole-3-thiol is also relatively inexpensive and readily available. However, 5-pyridin-3-yl-1H-1,2,4-triazole-3-thiol has some limitations for use in lab experiments. It is a highly reactive compound that can interact with other compounds in the system. 5-pyridin-3-yl-1H-1,2,4-triazole-3-thiol is also toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-pyridin-3-yl-1H-1,2,4-triazole-3-thiol. One potential direction is the development of 5-pyridin-3-yl-1H-1,2,4-triazole-3-thiol-based therapies for the treatment of epilepsy and other neurological disorders. Another direction is the study of 5-pyridin-3-yl-1H-1,2,4-triazole-3-thiol as a potential anticancer agent. Additionally, 5-pyridin-3-yl-1H-1,2,4-triazole-3-thiol can be further studied for its potential applications in the detection of metal ions in biological and environmental samples. Finally, the mechanism of action of 5-pyridin-3-yl-1H-1,2,4-triazole-3-thiol can be further elucidated to better understand its biochemical and physiological effects.
Synthesemethoden
5-pyridin-3-yl-1H-1,2,4-triazole-3-thiol can be synthesized through various methods, including the reaction of 3-amino pyridine with thiosemicarbazide in the presence of acetic acid. Another method involves the reaction of 3-pyridinecarboxaldehyde with thiosemicarbazide in ethanol. The resulting product is then refluxed with hydrazine hydrate to yield 5-pyridin-3-yl-1H-1,2,4-triazole-3-thiol.
Wissenschaftliche Forschungsanwendungen
5-pyridin-3-yl-1H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields of science. It has been found to possess anticonvulsant, antioxidant, and anti-inflammatory properties. 5-pyridin-3-yl-1H-1,2,4-triazole-3-thiol has also been used as a reagent for the detection of metal ions in biological and environmental samples. Additionally, 5-pyridin-3-yl-1H-1,2,4-triazole-3-thiol has been studied for its potential applications in cancer therapy.
Eigenschaften
Produktname |
5-pyridin-3-yl-1H-1,2,4-triazole-3-thiol |
|---|---|
Molekularformel |
C7H6N4S |
Molekulargewicht |
178.22 g/mol |
IUPAC-Name |
5-pyridin-3-yl-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C7H6N4S/c12-7-9-6(10-11-7)5-2-1-3-8-4-5/h1-4H,(H2,9,10,11,12) |
InChI-Schlüssel |
GAYWCADKXYCKCG-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=CN=C1)C2=NC(=NN2)S |
SMILES |
C1=CC(=CN=C1)C2=NC(=S)NN2 |
Kanonische SMILES |
C1=CC(=CN=C1)C2=NC(=NN2)S |
Piktogramme |
Corrosive; Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-bromo-2-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275680.png)



![[2-(4-Bromophenyl)-2-oxoethyl] 4-(dimethylamino)benzoate](/img/structure/B275692.png)
![N-[4-(diethylamino)benzyl]-1H-tetrazol-5-amine](/img/structure/B275693.png)


